3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine
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Overview
Description
3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction typically proceeds via a cyclization mechanism, forming the imidazopyridine ring system .
Another method involves the use of multicomponent reactions, where three or more reactants combine in a single reaction vessel to form the desired product. For example, the reaction of 2-aminobenzimidazole, aldehydes, and isocyanides under microwave irradiation has been reported to yield this compound derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents, acylating agents
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced derivatives
Substitution: Functionalized imidazopyridine derivatives
Scientific Research Applications
3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the benzo fusion, resulting in different biological activities.
Imidazo[1,2-a]pyrimidine: Contains an additional nitrogen atom in the ring, leading to distinct chemical properties and applications.
Benzimidazole: Lacks the pyridine ring, which affects its reactivity and biological activity.
Uniqueness
3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine is unique due to its fused ring system, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and other chemical applications, offering advantages in terms of stability, reactivity, and biological activity .
Properties
Molecular Formula |
C11H10N2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3,4-dihydropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H10N2/c1-2-6-10-9(5-1)12-11-7-3-4-8-13(10)11/h1-2,4-6,8H,3,7H2 |
InChI Key |
FGTGDGPFFHBFTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3N2C=C1 |
Origin of Product |
United States |
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